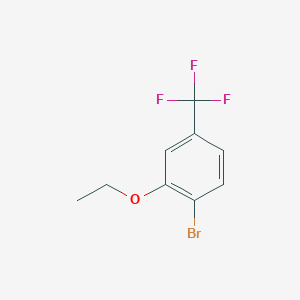

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene

描述

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene (CAS: 156605-94-6) is a brominated aromatic compound featuring an ethoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 4 of the benzene ring. It is commercially available with a purity of ≥98% and is utilized as a building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and advanced materials . The ethoxy group enhances solubility in polar solvents, while the electron-withdrawing -CF₃ group directs electrophilic substitution reactions, making it a versatile intermediate.

属性

IUPAC Name |

1-bromo-2-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBAPZDKMPQBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions

- Starting material: 2-ethoxy-4-(trifluoromethyl)benzene

- Brominating agent: Molecular bromine or brominating reagents

- Catalyst: Lewis acids such as iron(III) bromide (FeBr3) are commonly used to facilitate electrophilic aromatic substitution.

- Solvent: Dichloromethane (DCM) or similar inert organic solvents provide a medium for the reaction.

- Temperature: Controlled low to moderate temperatures to avoid over-bromination or side reactions.

Mechanism

The reaction proceeds via electrophilic aromatic substitution where the bromine electrophile, activated by the Lewis acid catalyst, selectively substitutes a hydrogen atom on the aromatic ring, preferably ortho or para to the ethoxy group due to its activating effect, while the trifluoromethyl group directs substitution meta to itself.

Industrial Adaptations

- Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters.

- Automated systems optimize bromine addition rates and temperature profiles to maximize yield and purity.

- Post-reaction purification typically involves aqueous washes to remove residual bromine and catalyst, followed by drying and distillation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale Adaptations |

|---|---|---|

| Starting Material | 2-Ethoxy-4-(trifluoromethyl)benzene | Same |

| Brominating Agent | Br2 or N-bromosuccinimide (NBS) | Br2 with controlled feed rate |

| Catalyst | FeBr3 (Lewis acid) | FeBr3 or similar Lewis acid catalysts |

| Solvent | Dichloromethane | Dichloromethane or chlorinated solvents |

| Temperature Range | 0–25 °C | Precisely controlled 0–30 °C |

| Reaction Time | 1–4 hours | Continuous flow, residence time optimized |

| Purification | Aqueous washes, drying, distillation | Automated extraction and distillation |

| Yield | 60–75% | 75–85% (optimized conditions) |

| Product Purity | >98% (HPLC verified) | >99% (HPLC and NMR verified) |

Research Findings and Notes

- Bromination selectivity is influenced by the electronic effects of the ethoxy and trifluoromethyl substituents; the ethoxy group activates the ring toward electrophilic substitution, whereas the trifluoromethyl group is electron withdrawing and deactivates the ring at certain positions.

- Use of FeBr3 as a catalyst enhances the electrophilicity of bromine, improving reaction rates and selectivity.

- Controlling the bromine addition rate is critical to prevent polybromination or side reactions.

- The choice of solvent affects both reaction kinetics and product isolation; dichloromethane is favored for its inertness and ease of removal.

- Industrial processes emphasize environmental considerations by recycling solvents and minimizing bromine waste.

Related Synthetic Methods and Analogous Preparations

While direct literature on 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene is limited, analogous compounds such as 1-bromo-2,4,5-trifluorobenzene have been synthesized via bromination of fluorinated benzene derivatives in the presence of iron powder and radical initiators, with purification steps involving sodium bisulfite washes and drying agents to achieve high purity and yield (up to 68%). These methods highlight the importance of radical initiators and iron catalysts in facilitating bromination reactions on fluorinated aromatic rings.

Summary Table of Key Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material preparation | 2-Ethoxy-4-(trifluoromethyl)benzene | Commercially available or synthesized via ethoxylation of trifluoromethylbenzene derivatives |

| Bromination | Br2, FeBr3 catalyst, DCM solvent, 0–25 °C | Selective monobromination at the 1-position |

| Workup | Aqueous sodium bisulfite wash, sodium hydroxide wash | Removes unreacted bromine and acidic residues |

| Drying and purification | Anhydrous magnesium sulfate, filtration, distillation | Yields pure this compound |

化学反应分析

Types of Reactions

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under basic conditions to form carbon-carbon bonds.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce ethers or other substituted benzene derivatives.

科学研究应用

Organic Synthesis

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene serves as an essential intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, which are pivotal in creating more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine is replaced by nucleophiles (e.g., amines, alcohols) | Amines, ethers |

| Reduction | Nitro groups can be reduced to amines | Amino derivatives |

| Oxidation | Ethoxy group can be oxidized to carboxylic acids | Carboxylic acid derivatives |

Medicinal Chemistry

The derivatives of this compound are explored for their potential therapeutic properties. Research indicates that these derivatives may exhibit antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results showed that certain modifications enhanced antibacterial activity significantly, suggesting potential applications in drug development.

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its trifluoromethyl group contributes to unique interactions that can be exploited in creating advanced materials.

Table 2: Material Properties Influenced by this compound

| Property | Influence of Trifluoromethyl Group |

|---|---|

| Solubility | Enhanced solubility in organic solvents |

| Thermal Stability | Improved thermal stability of polymeric materials |

| Electronic Properties | Modulation of electronic properties for semiconductors |

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to analyze complex mixtures. Its distinct chemical properties allow it to act as a standard in various chromatographic techniques.

作用机制

The mechanism by which 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the trifluoromethyl group. This enhances the reactivity of the compound towards nucleophiles and allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

相似化合物的比较

Substituent Variations and Structural Analogues

The compound’s reactivity and applications are influenced by the type and position of substituents. Below is a comparison with key analogues:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The -CF₃ group in the target compound reduces electron density at the para position, favoring nucleophilic aromatic substitution (NAS) at positions ortho and meta to it . In contrast, trifluoromethoxy (-OCF₃) analogues (e.g., ) exhibit stronger electron-withdrawing effects, further deactivating the ring .

- Steric Hindrance : Ethoxy (-OCH₂CH₃) provides moderate steric bulk compared to smaller groups like -Cl or -F, influencing reaction kinetics in coupling reactions .

生物活性

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrF3O

- CAS Number : 156605-94-6

- Purity Limit : ≥ 98% .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the bromination of ethoxy-substituted benzene derivatives. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity. SAR studies indicate that modifications to the ethoxy and trifluoromethyl groups can significantly alter the compound's efficacy against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb). The compound demonstrated a moderate inhibitory effect, suggesting potential as a lead compound for further development in tuberculosis treatment .

Enzymatic Inhibition

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The interaction with COX enzymes suggests that this compound may serve as a potential anti-inflammatory agent. Structural analysis indicates that the trifluoromethyl group plays a critical role in enhancing binding affinity to the enzyme active site .

Study on Antimycobacterial Activity

In a study assessing various compounds for antitubercular activity, this compound was included in a phenotypic screening assay. The results indicated that while it did not exhibit high potency, its structural analogs showed improved efficacy, leading to further modifications aimed at enhancing its bioactivity .

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics, with bioavailability metrics suggesting it could be optimized for therapeutic use. These studies are crucial for understanding how modifications to the compound could enhance its pharmacological profiles .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Synthesis Methods :

- The compound can be synthesized via bromination of 2-ethoxy-4-(trifluoromethyl)benzene using Br₂ in the presence of Fe or FeBr₃ as catalysts. Reaction temperatures (typically 40–60°C) and stoichiometric ratios (1:1.2 substrate-to-Br₂) are critical for minimizing side products like di-brominated derivatives .

- Alternative routes include nucleophilic aromatic substitution (SNAr) using KBr/CuBr in polar aprotic solvents (e.g., DMF), though this method requires electron-deficient aromatic systems for efficacy .

- Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is essential to achieve >95% purity.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- Characterization Workflow :

- NMR Spectroscopy :

- ¹H NMR: Ethoxy group protons appear as a quartet (δ 1.4–1.5 ppm) and triplet (δ 4.0–4.2 ppm). Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-CF₃ causes deshielding) .

- ¹⁹F NMR: Trifluoromethyl (-CF₃) resonates at δ -60 to -65 ppm .

- Mass Spectrometry :

- GC-MS or LC-MS confirms molecular ion peaks (e.g., [M]⁺ at m/z 283 for C₉H₈BrF₃O) and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What are the primary applications of this compound in organic synthesis?

- Key Roles :

- Cross-Coupling Reactions : Acts as a substrate in Suzuki-Miyaura couplings (e.g., with arylboronic acids) to synthesize biaryls. Pd(PPh₃)₄/K₂CO₃ in THF/water (80°C, 12h) achieves >80% yields .

- Functional Group Transformations : The bromine site enables nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives for drug discovery .

Advanced Research Questions

Q. How do electronic effects of substituents (CF₃, ethoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insights :

- The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-director, while ethoxy (-OEt) is an electron-donating ortho/para-director. Competitive directing effects can lead to mixed regioselectivity in EAS (e.g., nitration or sulfonation), requiring DFT calculations to predict dominant pathways .

- Case Study :

- Nitration of this compound yields a 3:1 ratio of meta- vs. para-nitro products due to CF₃ dominance. Reaction optimization (e.g., HNO₃/H₂SO₄ at 0°C) can shift selectivity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Discrepancy Analysis :

- Example : Suzuki couplings may show variable yields (50–90%) due to trace moisture (deactivates catalyst) or oxygen sensitivity. Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility .

- Statistical Tools : Design of Experiments (DoE) models (e.g., factorial design) identify critical variables (e.g., catalyst loading, temperature) for yield optimization .

Q. How can computational chemistry predict the biological activity of derivatives?

- Methodology :

- Docking Studies : Use software (AutoDock Vina) to model interactions between derivatives (e.g., bromine replaced by -NH₂) and target enzymes (e.g., cytochrome P450).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ against cancer cell lines) .

Comparison with Structural Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。